Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate
Overview
Description
“Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate” is a chemical compound . It is a type of nitrogen-containing heterocycle . These types of compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate” involves a new and straightforward route . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline . The process provided the desired products with moderate to good yields .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate and its derivatives have been synthesized through various methods. For example, a study detailed the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from tetrahydropyridine carboxylates using Vilsmeier–Haack reagent and hydrazine (Verdecia et al., 1996). Another method involved the condensation of pyrazole-5-amine derivatives with activated carbonyl groups (Ghaedi et al., 2015).
Structural Analysis and Computational Study : The molecular structure of some derivatives, like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, has been studied using X-ray diffraction and density-functional-theory (DFT) calculations (Shen et al., 2012).
Biomedical Applications
Antibacterial Activity : Certain methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate derivatives have shown antibacterial properties. For instance, some synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids exhibited good antibacterial activity (Maqbool et al., 2014).
Antitumor Properties : Research has also explored the antitumor potential of these compounds. A study investigated the synthesis and biological properties of novel pyrazoles, including pyrazolo[3,4-b]pyridine derivatives, and found some to have antibacterial and antitumor properties (Hamama et al., 2012).
Antiviral Activity : New derivatives of methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate have been synthesized and shown to exhibit antiviral activity against various viruses, such as Herpes simplex and Mayaro virus (Bernardino et al., 2007).
Spectroscopy and Theoretical Studies
Spectroscopic Investigations : The vibrational spectra of derivatives like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been explored using FT-IR and FT-Raman spectra, complemented by DFT calculations (Bahgat et al., 2009).
Tautomerism Studies : The tautomerism and spontaneous transformation of certain pyrazolo[4,3-c]pyridines in different conditions have been examined, providing insights into their structural stability and transformations (Gubaidullin et al., 2014).
properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(10-6)4-9-11-5/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBFJAPMNVENH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242045 | |
Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate | |
CAS RN |
1033772-23-4 | |
Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033772-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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